2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a quinoxaline core, which is known for its biological activity, and a piperazine ring substituted with a 2,6-dimethylpyrimidinyl group, adding to its chemical diversity and potential functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Substitution with Piperazine: The quinoxaline core is then reacted with piperazine in the presence of a base, such as potassium carbonate, to form the piperazinyl derivative.
Introduction of the Pyrimidinyl Group: Finally, the piperazinyl derivative is reacted with 2,6-dimethylpyrimidine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been studied for various scientific research applications:
Medicinal Chemistry: It has potential as an antipsychotic agent due to its affinity for dopamine and serotonin receptors.
Pharmacology: The compound has been evaluated for its activity in animal models of schizophrenia and other neurological disorders.
Biological Studies: It can be used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as dopamine D2 and serotonin 5-HT2A receptors . By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another compound with a piperazine and pyrimidine moiety, used as an acetylcholinesterase inhibitor.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its anti-HIV activity.
Uniqueness
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific combination of a quinoxaline core with a piperazine ring substituted by a 2,6-dimethylpyrimidinyl group. This structure imparts distinct pharmacological properties, making it a valuable compound for further research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-13-11-17(21-14(2)20-13)23-7-9-24(10-8-23)18-12-19-15-5-3-4-6-16(15)22-18/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPGDODFMSQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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